molecular formula C4H3NO2 B056818 Oxazole-4-carbaldehyde CAS No. 118994-84-6

Oxazole-4-carbaldehyde

Cat. No.: B056818
CAS No.: 118994-84-6
M. Wt: 97.07 g/mol
InChI Key: JBWIIXBEPINWPB-UHFFFAOYSA-N
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Description

Oxazole-4-carbaldehyde, also known as 4-oxazolecarboxaldehyde, is a heterocyclic organic compound with the molecular formula C4H3NO2. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxazole-4-carbaldehyde can be synthesized through various methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method is favored for its efficiency and the ability to produce a wide range of oxazole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes used in laboratory settings but on a larger scale. The van Leusen oxazole synthesis remains a popular choice due to its scalability and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole-4-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to their therapeutic effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolecarboxaldehyde
  • Benzothiazole-2-carboxaldehyde
  • 5-Thiazolecarboxaldehyde
  • Isoxazole-3-carbaldehyde
  • 2-Imidazolecarboxaldehyde
  • Pyrrole-2-carboxaldehyde
  • 4-Imidazolecarboxaldehyde
  • 2-Thiophenecarboxaldehyde
  • Pyrimidine-5-carboxaldehyde
  • Benzo[b]thiophene-2-carboxaldehyde

Uniqueness

Oxazole-4-carbaldehyde is unique due to its specific structure, which allows for a diverse range of chemical reactions and applications. Its ability to form stable derivatives with various biological activities sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-1-4-2-7-3-5-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWIIXBEPINWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558429
Record name 1,3-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118994-84-6
Record name 1,3-Oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxazolecarboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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